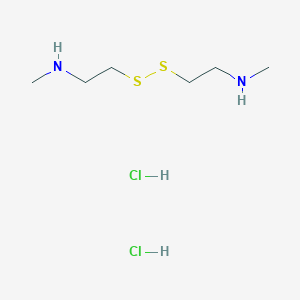![molecular formula C29H24O4S B8263413 2,2'-(Spiro[fluorene-9,9'-thioxanthene]-3',6'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8263413.png)
2,2'-(Spiro[fluorene-9,9'-thioxanthene]-3',6'-diylbis(oxy))bis(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Spiro[fluorene-9,9’-thioxanthene]-3’,6’-diylbis(oxy))bis(ethan-1-ol) is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Spiro[fluorene-9,9’-thioxanthene]-3’,6’-diylbis(oxy))bis(ethan-1-ol) typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Spiro[fluorene-9,9’-thioxanthene]-3’,6’-diylbis(oxy))bis(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter its electronic properties.
Reduction: Reduction reactions can modify the compound’s structure and reactivity.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2,2’-(Spiro[fluorene-9,9’-thioxanthene]-3’,6’-diylbis(oxy))bis(ethan-1-ol) has several scientific research applications:
Mechanism of Action
The mechanism by which 2,2’-(Spiro[fluorene-9,9’-thioxanthene]-3’,6’-diylbis(oxy))bis(ethan-1-ol) exerts its effects involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s spiro structure provides high thermal stability and efficient charge transport properties . The molecular targets include various electronic states and pathways that facilitate energy transfer and emission processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Similar in structure but with different electronic properties due to the presence of an oxygen atom instead of sulfur.
Spiro[fluorene-9,9’-acridine]: Another spiro compound with distinct photophysical characteristics.
Uniqueness
2,2’-(Spiro[fluorene-9,9’-thioxanthene]-3’,6’-diylbis(oxy))bis(ethan-1-ol) is unique due to its sulfur-containing spiro core, which imparts specific electronic and photophysical properties that are advantageous for certain applications in optoelectronics and materials science .
Properties
IUPAC Name |
2-[6'-(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene]-3'-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O4S/c30-13-15-32-19-9-11-25-27(17-19)34-28-18-20(33-16-14-31)10-12-26(28)29(25)23-7-3-1-5-21(23)22-6-2-4-8-24(22)29/h1-12,17-18,30-31H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUDIMSSBRPTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)OCCO)SC6=C4C=CC(=C6)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
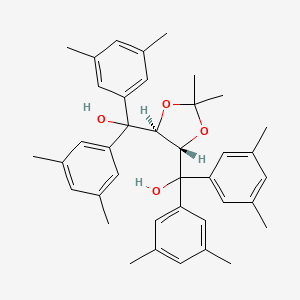
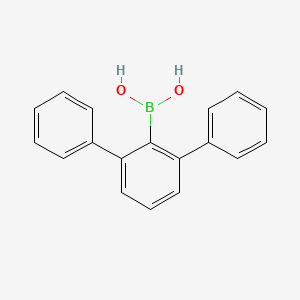
![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8263355.png)
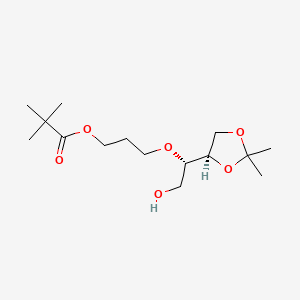
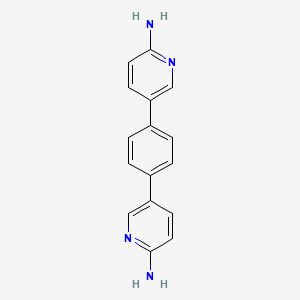

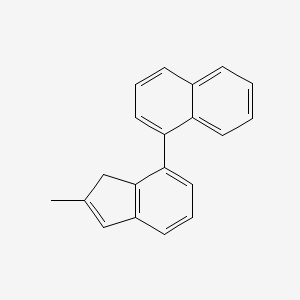
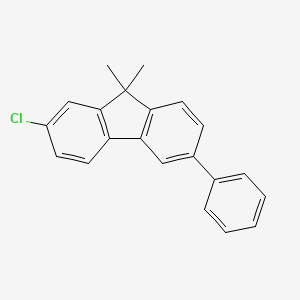
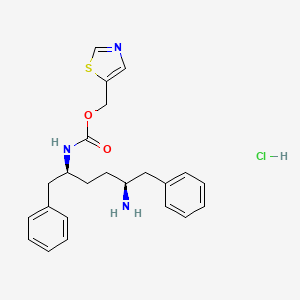
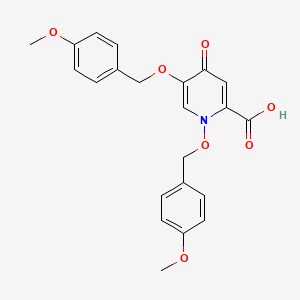
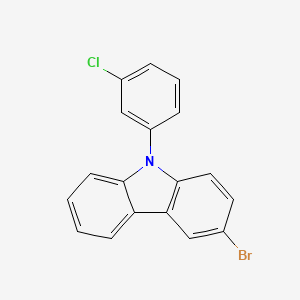
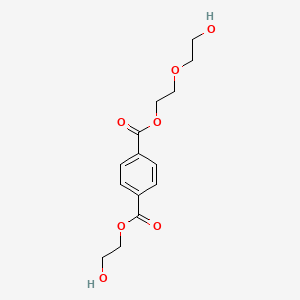
![6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride](/img/structure/B8263430.png)
